molecular formula C20H26N4O2S B2903987 N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 923245-04-9

N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2903987
CAS RN: 923245-04-9
M. Wt: 386.51
InChI Key: MQEHWNDVOQMOCL-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth, bacterial cell growth, and inflammation.
Biochemical and Physiological Effects
N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been found to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is its potential applications in various fields of scientific research. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties, which makes it a promising compound for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. One direction is to study its potential applications in treating various types of cancer. Another direction is to study its potential applications in treating bacterial infections. Additionally, further research can be conducted to understand its mechanism of action and to improve its solubility in water.

Synthesis Methods

N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 2-aminothiazole with p-tolyl isocyanate to form 2-(3-(p-tolyl)ureido)thiazole. This compound is then reacted with cyclohexylmethyl bromide and acetic acid to form N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide. Other methods include the reaction of 2-aminothiazole with p-tolyl isocyanate followed by the reaction with cyclohexylmethyl chloride and acetic anhydride.

Scientific Research Applications

N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antimicrobial properties, and it has been found to be effective against various bacterial strains. In addition, it has been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.

properties

IUPAC Name

N-(cyclohexylmethyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-14-7-9-16(10-8-14)22-19(26)24-20-23-17(13-27-20)11-18(25)21-12-15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEHWNDVOQMOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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